テルトゥル酸アンモニウム

説明

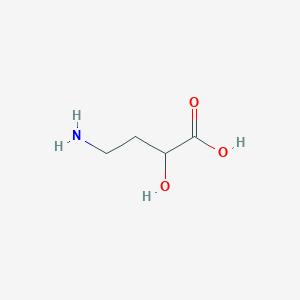

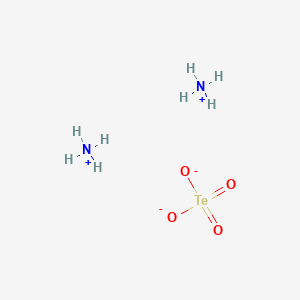

Ammonium tellurate is an inorganic compound with the chemical formula (NH4)2TeO4. It is a tellurium-based compound where tellurium is in its +6 oxidation state. This compound is typically encountered as a white crystalline solid and is known for its applications in various scientific and industrial fields.

科学的研究の応用

Ammonium tellurate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other tellurium compounds and in analytical chemistry for the detection of certain ions.

Biology: Research into its biological effects and potential use as an antimicrobial agent is ongoing.

Medicine: Studies are exploring its potential use in cancer treatment due to its ability to induce oxidative stress in cancer cells.

Industry: It is used in the production of catalysts, semiconductors, and in the glass industry for coloring and decolorizing glass.

作用機序

Target of Action

Ammonium tellurate, specifically the compound Ammonium trichloro [1,2-ethanediolato-O,O′]-tellurate (AS101), has been found to have significant in vitro efficacy against both Leishmania donovani promastigotes and amastigotes . The primary targets of this compound appear to be the trypanothione reductase in Leishmania promastigotes and the host’s integrin-linked PI3K/Akt pathway .

Mode of Action

AS101 interacts with its targets through a dual mechanism. It directly induces apoptosis in promastigotes and indirectly activates the host by reversing T-cell anergy to a protective Th1 mode . It inhibits the IL-10/STAT3 pathway in L. donovani infected macrophages by blocking α4β7 integrin-dependent PI3K/Akt signaling .

Biochemical Pathways

AS101 affects several biochemical pathways. It can form a thiol bond with cysteine residues of trypanothione reductase in Leishmania promastigotes, leading to its inactivation . This results in ROS-mediated apoptosis of the parasite via increased Ca2+ level, loss of ATP and mitochondrial membrane potential, along with metacaspase activation .

Pharmacokinetics

It’s known that the compound as101 quickly activates in aqueous milieu, producing teocl3−, which likely represents the pharmacologically active species .

Result of Action

The action of AS101 results in the complete elimination of organ parasite load from L. donovani infected Balb/c mice along with significant efficacy against infected hamsters . It also leads to increased ROS generation and anti-leishmanial IgG production .

Action Environment

Environmental factors can influence the action of Ammonium tellurate. For instance, the toxicity of its soluble oxyanions, tellurite (TeO32−) and tellurate (TeO42−), can be influenced by their concentration in biospheric waters . Additionally, the stability of Ammonium tellurate in aqueous solutions can impact its action .

生化学分析

Biochemical Properties

Ammonium tellurate, like other tellurium compounds, is expected to interact with various biomolecules. Specific enzymes, proteins, or other biomolecules that directly interact with ammonium tellurate are not yet identified

Cellular Effects

It has been suggested that tellurium compounds can induce apoptosis in certain cells . The exact influence of ammonium tellurate on cell function, signaling pathways, gene expression, and cellular metabolism remains to be explored.

Molecular Mechanism

It is known that tellurium compounds can interact with cysteine residues in proteins, leading to their inactivation . This could potentially explain some of the effects of ammonium tellurate at the molecular level.

Temporal Effects in Laboratory Settings

The stability and degradation of ammonium tellurate over time in laboratory settings have not been extensively studied. A study on the thermal stability of ammonium tellurate suggests that it decomposes when heated .

Dosage Effects in Animal Models

A tellurium compound, ammonium trichloro(dioxoethylene-O,O’)tellurate (AS101), has shown promising therapeutic potential against experimental visceral leishmaniasis .

Metabolic Pathways

It has been suggested that tellurium compounds can be metabolized in organisms via the same pathway as sulfur and selenium .

Transport and Distribution

It is known that ammonium compounds can be transported across biological membranes by ammonium transporters .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium tellurate can be synthesized through the reaction of telluric acid (H6TeO6) with ammonium hydroxide (NH4OH). The reaction typically proceeds as follows:

H6TeO6+2NH4OH→(NH4)2TeO4+4H2O

This reaction is usually carried out at room temperature, and the product is obtained by evaporating the water.

Industrial Production Methods: In industrial settings, ammonium tellurate is often produced by the neutralization of telluric acid with ammonia gas. The process involves careful control of pH and temperature to ensure the complete reaction and high purity of the product.

Types of Reactions:

Oxidation: Ammonium tellurate can undergo oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurium dioxide (TeO2).

Substitution: Ammonium tellurate can participate in substitution reactions where the ammonium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are often used.

Substitution: Various metal salts can be used to replace ammonium ions.

Major Products Formed:

Oxidation: Products include higher oxidation state compounds of tellurium.

Reduction: Products include tellurium dioxide and elemental tellurium.

Substitution: Products include metal tellurates.

類似化合物との比較

- Sodium tellurate (Na2TeO4)

- Potassium tellurate (K2TeO4)

- Calcium tellurate (CaTeO4)

Comparison: Ammonium tellurate is unique due to its solubility in water and its ability to form stable complexes with various cations. Compared to sodium and potassium tellurates, it is more versatile in its applications due to the presence of ammonium ions, which can be easily replaced in substitution reactions. Calcium tellurate, on the other hand, is less soluble in water, limiting its use in aqueous systems.

特性

IUPAC Name |

diazanium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4Te/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGYXGZFRXFMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

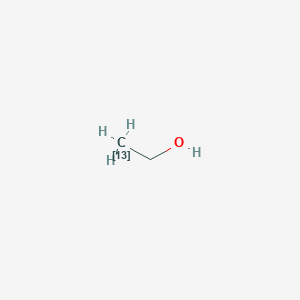

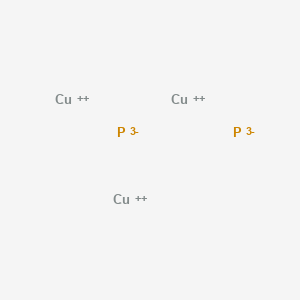

[NH4+].[NH4+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-06-0 | |

| Record name | Ammonium tellurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)